1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a complex organic compound characterized by its unique structural features. It contains an indazole moiety, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a bromine substituent at the sixth position. Additionally, it possesses a pyrrolidinone ring, which is a cyclic amide derived from pyrrolidine. The molecular formula of this compound is with a molecular weight of approximately 304.17 g/mol.
Source: This compound can be synthesized through various organic chemistry techniques and is available from multiple chemical suppliers.
Classification: It falls under the category of heterocyclic compounds, specifically indazoles and pyrrolidinones, which are known for their diverse biological activities.
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone typically involves multi-step organic synthesis techniques. Key methods include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone can be represented using various structural formulas. The compound features:
CC(C1=NNC2=C1C=CC(Br)=C2)=OThis structure highlights the compound's potential for interaction with biological targets due to its unique arrangement of functional groups .
The chemical reactivity of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone can be analyzed in terms of its potential reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action for 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone involves its interaction with specific biological targets:
Data from preliminary studies suggest that compounds with similar structures exhibit significant biological activities, which may extend to this compound as well .
The physical and chemical properties of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone are essential for understanding its behavior in various environments:
These properties influence how the compound is handled in laboratory settings and its potential applications in scientific research .
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone has potential applications in various scientific fields:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2